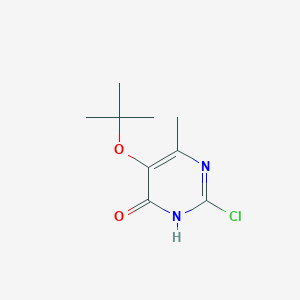
5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one is a chemical compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a tert-butoxy group, a chlorine atom, and a methyl group attached to the pyrimidinone ring. The tert-butoxy group is known for its steric hindrance and electron-donating properties, which can influence the reactivity and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one typically involves the reaction of appropriate pyrimidine derivatives with tert-butyl alcohol and chlorinating agents. One common method includes the use of tert-butyl alcohol in the presence of a strong acid catalyst to introduce the tert-butoxy group. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The tert-butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea can be used in substitution reactions. These reactions are typically carried out in polar solvents like methanol or ethanol at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones, hydroxyl derivatives, and reduced forms of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals due to its versatile reactivity and stability
作用機序
The mechanism of action of 5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s binding affinity to these targets by providing steric hindrance and electronic effects. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-(tert-Butoxy)-2-chloropyrimidin-4(1H)-one: Similar structure but lacks the methyl group, which can affect its reactivity and binding properties.
2-Chloro-6-methylpyrimidin-4(1H)-one: Lacks the tert-butoxy group, resulting in different steric and electronic properties.
5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one:
Uniqueness
5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one is unique due to the combination of the tert-butoxy, chlorine, and methyl groups on the pyrimidinone ring. This combination provides a distinct set of steric and electronic properties, making the compound highly versatile for various chemical reactions and applications. The presence of the tert-butoxy group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .
特性
CAS番号 |
62022-12-2 |
|---|---|
分子式 |
C9H13ClN2O2 |
分子量 |
216.66 g/mol |
IUPAC名 |
2-chloro-4-methyl-5-[(2-methylpropan-2-yl)oxy]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13ClN2O2/c1-5-6(14-9(2,3)4)7(13)12-8(10)11-5/h1-4H3,(H,11,12,13) |
InChIキー |
PSRAGVFQXAAJDC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=N1)Cl)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


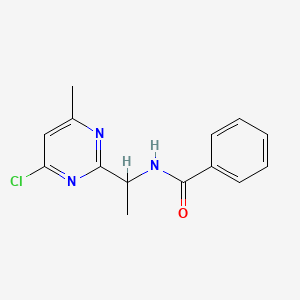
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
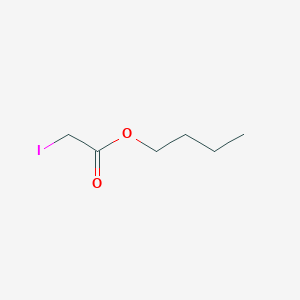
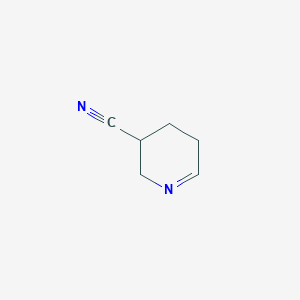
![4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-](/img/structure/B12923755.png)
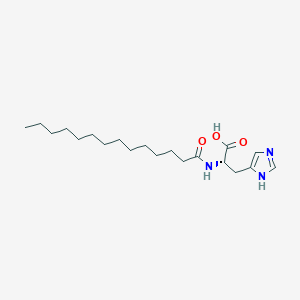
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)
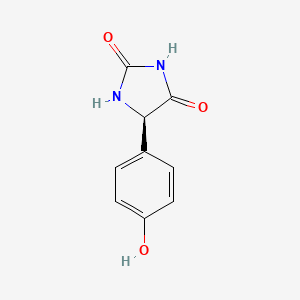
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
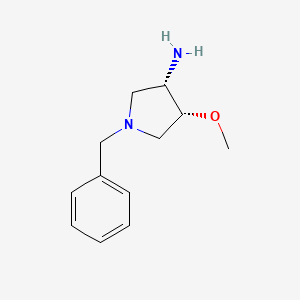
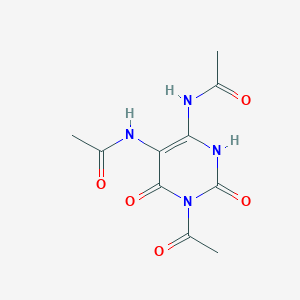
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
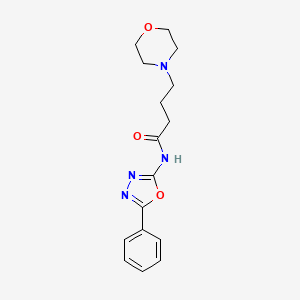
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
